
(2,6-Dichlorophenyl)methanamine
Overview
Description
(2,6-Dichlorophenyl)methanamine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of methanamine where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2,6-Dichlorophenyl)methanamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is known that the compound could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methanamine typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reductive amination of 2,6-dichlorobenzaldehyde using sodium borohydride (NaBH4) as the reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Cytotoxic Activity
Research indicates that (2,6-Dichlorophenyl)methanamine demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Model : In xenograft models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups.
- Mechanism of Action : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition may enhance the efficacy of certain chemotherapeutic agents by reducing their metabolic degradation.
Anti-inflammatory Properties
The compound has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. In murine models of inflammation induced by lipopolysaccharides (LPS), it significantly reduced markers such as TNF-alpha and IL-6.
Case Studies
Several case studies underscore the effectiveness of this compound in preclinical models:
Study | Findings |
---|---|
Breast Cancer Model | Significant reduction in tumor size with compound treatment compared to controls. |
Inflammation Model | Reduction of inflammatory markers in LPS-induced murine models. |
Antibacterial Activity | Derivatives have shown promising antibacterial and antifungal properties. |
Structural Comparisons
This compound shares structural similarities with other compounds that influence its reactivity and biological properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(2-Chlorophenyl)methanamine | Contains one chlorine atom on the phenyl ring | Less sterically hindered than this compound |
(4-Chlorophenyl)methanamine | Chlorine at the para position | Different electronic effects due to para substitution |
N-(2-Chloro-4-fluorophenyl)methanamine | Combination of chlorine and fluorine substitutions | Potentially different biological activities due to fluorine presence |
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzylamine: Similar structure but with a benzylamine group instead of methanamine.
2,6-Dichloroaniline: Aniline derivative with chlorine substitutions at the 2 and 6 positions.
2,6-Dichlorophenol: Phenol derivative with chlorine substitutions at the 2 and 6 positions
Uniqueness
(2,6-Dichlorophenyl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
(2,6-Dichlorophenyl)methanamine, also known by its CAS number 15205-19-3, is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 176.04 g/mol
- IUPAC Name : this compound
The compound features a dichlorinated phenyl group attached to a methanamine moiety, which influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways. Notably, it has been studied for its potential role in:
- Inhibition of Enzymatic Activity : It can act as an inhibitor for various enzymes, including those involved in drug metabolism.
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have shown its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results from these studies are summarized in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
A patent study highlighted the anti-inflammatory and analgesic properties of derivatives related to this compound. Experimental models demonstrated that these compounds provided significant pain relief compared to control groups. Key findings include:
- Pain Relief : Administered compounds showed up to 70% protection from pain in hot plate tests.
- Anti-inflammatory Activity : The compounds reduced edema significantly in animal models when administered prior to inducing inflammation .
Study on CYP3A4 Inhibition
Recent investigations into the interaction of this compound with cytochrome P450 enzymes revealed its potential as an inhibitor of CYP3A4. This enzyme is crucial for drug metabolism in humans. The study utilized molecular dynamics simulations to assess binding affinities and found that complexes formed with metal ions exhibited improved inhibitory effects compared to the free ligand .
Synthesis and Characterization of Metal Complexes
Another study focused on synthesizing metal complexes with this compound derivatives. These complexes were characterized using spectroscopic methods and evaluated for their biological activity:
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLNNQMURDGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215958 | |
Record name | Benzenemethanamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-27-5 | |
Record name | Benzenemethanamine, 2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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